molecular formula C15H12N6O3S B2445218 N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034446-02-9

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2445218
CAS No.: 2034446-02-9
M. Wt: 356.36
InChI Key: CJZUZJJGEWKCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is an intricate compound that represents a confluence of various heterocyclic frameworks

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide generally involves the construction of the individual heterocyclic units followed by their sequential coupling.

    • An example route might include synthesizing the 1,2,4-oxadiazole ring via a reaction between a suitable hydrazide and a thioamide, under acidic or basic conditions.

    • The thiophene ring can be constructed through traditional methods like the Gewald reaction.

    • The 1,2,3-triazole moiety can be introduced via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry".

    • Finally, the coupling of these moieties with the furan-2-carboxamide typically involves amide bond formation, often facilitated by coupling reagents such as EDCI/HOBt or HATU.

  • Industrial Production Methods

    • Industrial-scale synthesis would likely emphasize cost-effectiveness, high yield, and process safety.

    • Optimization of each synthetic step for scalability, including the use of robust catalytic systems and minimizing hazardous solvents or reagents, would be critical.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes

    • Oxidation: : The thiophene ring might undergo oxidation to form sulfoxide or sulfone derivatives.

    • Reduction: : Potentially reducing the oxadiazole ring to its corresponding hydrazine derivative.

    • Substitution: : Electrophilic substitution reactions on the thiophene or furan rings, and nucleophilic substitutions on the amide group.

  • Common Reagents and Conditions Used in These Reactions

    • Oxidation: : Common oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2).

    • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    • Substitution: : Electrophiles like acyl chlorides for Friedel-Crafts acylation, and nucleophiles such as amines or alkoxides for nucleophilic substitutions.

  • Major Products Formed from These Reactions

    • Oxidation products like thiophene sulfoxide or sulfone.

    • Reduction products like hydrazine derivatives.

    • Substitution products depending on the specific electrophiles or nucleophiles used.

Scientific Research Applications

  • Chemistry

    • The compound's unique structure, incorporating multiple heterocycles, makes it a valuable synthetic intermediate and a tool for studying reaction mechanisms.

  • Biology

    • Potential as a molecular probe to explore biochemical pathways involving heterocyclic compounds.

  • Medicine

    • Investigating its pharmacological properties, given the biological activity often associated with triazole, oxadiazole, and furan derivatives.

  • Industry

    • Possible applications in the development of novel materials, given the unique electronic properties of its constituent rings.

    • Utility in polymer science, perhaps as a monomer for creating specialized polymers with unique properties.

Mechanism of Action

  • The mechanism by which N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects would largely depend on its interactions at a molecular level.

  • Potential molecular targets might include enzymes or receptors where the compound could act as an inhibitor or activator.

  • The pathways involved could be diverse, involving inhibition of enzymatic activity, interference with receptor-ligand interactions, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

  • Similar Compounds

    • Compounds like N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide include those containing the individual heterocycles such as 1,2,4-oxadiazole derivatives, 1,2,3-triazole derivatives, and thiophene derivatives.

    • Other related compounds might include benzoxadiazoles, benzotriazoles, and substituted furans.

  • Uniqueness

    • The uniqueness of this compound lies in its multi-heterocyclic structure, which is not commonly found in a single molecule.

    • This structural complexity allows for a combination of diverse chemical reactivities and potential biological activities, making it a compound of significant interest for further study and application.

Properties

IUPAC Name

N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S/c22-14(12-2-1-6-23-12)16-4-5-21-8-11(18-20-21)15-17-13(19-24-15)10-3-7-25-9-10/h1-3,6-9H,4-5H2,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZUZJJGEWKCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.